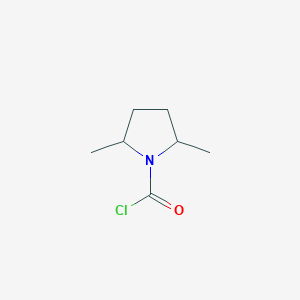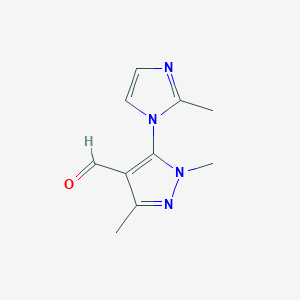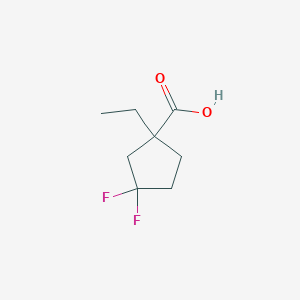
2,5-Dimethylpyrrolidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylpyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C7H12ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpyrrolidine-1-carbonyl chloride typically involves the chlorination of 2,5-dimethylpyrrolidine. One common method is to react 2,5-dimethylpyrrolidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2,5-Dimethylpyrrolidine+SOCl2→2,5-Dimethylpyrrolidine-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,5-dimethylpyrrolidine and hydrochloric acid.
Reduction: It can be reduced to 2,5-dimethylpyrrolidine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2,5-Dimethylpyrrolidine: Formed by reduction or hydrolysis
Scientific Research Applications
2,5-Dimethylpyrrolidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying their structure and function.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyrrolidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is utilized in various synthetic transformations to introduce the 2,5-dimethylpyrrolidine moiety into target molecules.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-1-carbonyl chloride
- 2-Methylpyrrolidine-1-carbonyl chloride
- 3,4-Dimethylpyrrolidine-1-carbonyl chloride
Uniqueness
2,5-Dimethylpyrrolidine-1-carbonyl chloride is unique due to the presence of two methyl groups at the 2 and 5 positions of the pyrrolidine ring. This substitution pattern can influence its reactivity and the properties of the compounds derived from it, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
2,5-dimethylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-5-3-4-6(2)9(5)7(8)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
UWSQEHVMGKICDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15271265.png)



amine](/img/structure/B15271304.png)

![2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B15271318.png)
![[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B15271324.png)
